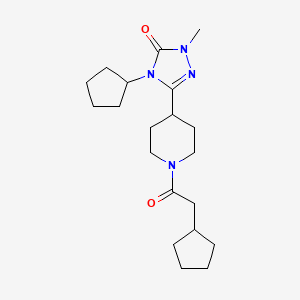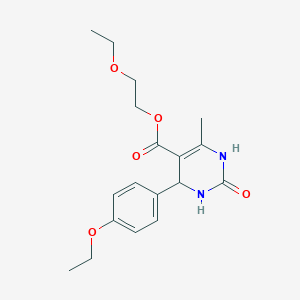![molecular formula C16H9Cl3N2OS B14950863 (2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B14950863.png)
(2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with chlorophenyl and dichlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific steps are as follows:
Condensation: The reaction between 2-chlorobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,5E)-2-[(2-Bromophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one
- (2E,5E)-2-[(2-Fluorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and dichlorophenyl groups enhances its reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H9Cl3N2OS |
|---|---|
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
(5Z)-2-(2-chlorophenyl)imino-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-10-6-5-9(12(19)8-10)7-14-15(22)21-16(23-14)20-13-4-2-1-3-11(13)18/h1-8H,(H,20,21,22)/b14-7- |
Clé InChI |
FUQPOFYYOOUECY-AUWJEWJLSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide](/img/structure/B14950780.png)
![3-hydroxy-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14950797.png)
![N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14950799.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950808.png)


![N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide](/img/structure/B14950819.png)
![Ethyl 4-(3-chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950821.png)





